2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
A study by Fahim and Ismael (2021) explored the antimalarial properties of sulfonamide derivatives, including compounds with a structure similar to 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide. These compounds demonstrated promising antimalarial activity, highlighted by their ability to inhibit Plasmepsin-1 and Plasmepsin-2, which are crucial for the malaria parasite's lifecycle. Additionally, molecular docking studies revealed that these compounds have a strong affinity against SARS-CoV-2 proteins, suggesting potential antiviral applications against COVID-19 (Fahim & Ismael, 2021).
Anticancer Activity
Yurttaş, Tay, and Demirayak (2015) synthesized a variety of benzothiazole derivatives to evaluate their antitumor activity. Among these, certain compounds showcased considerable anticancer activity against various human tumor cell lines. This highlights the potential utility of benzothiazole derivatives, including the chemical compound , in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Properties
A study conducted by Farag et al. (2012) on heterocyclic compounds containing a sulfonamide moiety showed that some derivatives exhibited anticonvulsant activity. This research underscores the potential of such compounds in creating effective treatments for epilepsy and other seizure-related disorders (Farag et al., 2012).
Antimicrobial Activity
Fahim and Ismael (2019) also investigated the antimicrobial efficacy of novel sulfonamide derivatives. Their study demonstrated that specific compounds possess significant antimicrobial activity, with some showing high effectiveness against various bacterial strains. This suggests the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-13-14(2)24-30-20(13)25-32(28,29)16-10-8-15(9-11-16)22-19(27)12-26(3)21-23-17-6-4-5-7-18(17)31-21/h4-11,25H,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOAIXDWHMUGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.